molecular formula C16H26N4O2S B4171014 N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide

N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide

Cat. No. B4171014
M. Wt: 338.5 g/mol
InChI Key: JDOHNTWFXMXRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide, also known as TAP, is a synthetic compound that has gained interest in the scientific community due to its potential as a research tool. TAP is a small molecule that can be easily synthesized and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide is believed to exert its effects through modulation of the GABAergic and dopaminergic systems. N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide also acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft and enhances dopaminergic neurotransmission.
Biochemical and Physiological Effects:
N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide has been shown to reduce anxiety and depression-like behaviors, as well as to reduce blood pressure and heart rate. N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide is its ease of synthesis and availability. N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide is a small molecule that can be easily synthesized in the lab, making it a useful research tool. However, one limitation of N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide is its potential for off-target effects. N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide has been shown to interact with a variety of receptors and transporters, which could lead to unintended effects in experiments.

Future Directions

There are several future directions for N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide research. One area of interest is the development of N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide derivatives with improved selectivity and potency. Another area of interest is the use of N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide and its potential for use in the treatment of various diseases.

Scientific Research Applications

N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce blood pressure and heart rate. N~3~-[2-(dimethylamino)ethyl]-N~3~-(3-thienylmethyl)piperidine-1,3-dicarboxamide has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-N-[2-(dimethylamino)ethyl]-3-N-(thiophen-3-ylmethyl)piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-18(2)7-8-19(10-13-5-9-23-12-13)15(21)14-4-3-6-20(11-14)16(17)22/h5,9,12,14H,3-4,6-8,10-11H2,1-2H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOHNTWFXMXRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CSC=C1)C(=O)C2CCCN(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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